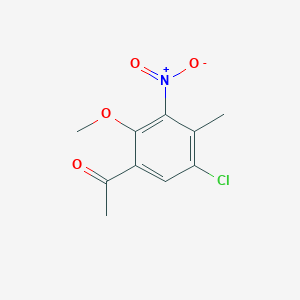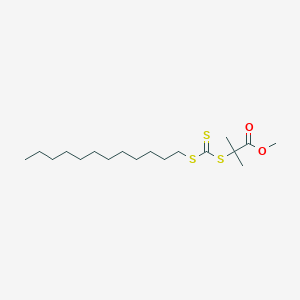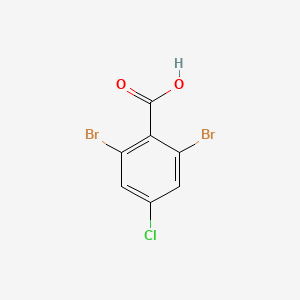
1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone (also known as 5-Chloro-2-methoxy-4-methyl-3-nitrophenyl ethyl ketone, CMNPEK) is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and medicine. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 81-82 °C. CMNPEK is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemistry and as a drug in medicine.
Scientific Research Applications
Advanced Oxidation Processes for Water Treatment
Advanced Oxidation Processes (AOPs) are crucial for degrading recalcitrant compounds in water, addressing water scarcity and environmental contamination. Research highlights the use of AOPs in treating acetaminophen, a common pharmaceutical, from aqueous media, revealing various by-products, mechanisms, and biotoxicity. This study underscores the potential of AOPs in enhancing water treatment technologies, which could be applicable for compounds similar in structure or reactivity to 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone (Qutob et al., 2022).
Role in Antioxidant Activities
Chromones and their derivatives, structurally related to this compound, exhibit significant antioxidant properties, which are essential for inhibiting or delaying cell impairment that leads to various diseases. These properties are linked to the presence of specific functional groups, indicating the potential of such compounds in developing antioxidant therapies (Yadav et al., 2014).
Chemosensor Development
Compounds based on 4-methyl-2,6-diformylphenol, related to the chemical structure of interest, are utilized in creating chemosensors for detecting various analytes, showcasing high selectivity and sensitivity. This application is vital for environmental monitoring, clinical diagnostics, and research, emphasizing the chemical's utility in sensor technology (Roy, 2021).
Atmospheric Chemistry of Nitrophenols
The atmospheric occurrence and transformation of nitrophenols, which share functional groups with this compound, have been extensively reviewed. Understanding the sources, reactions, and environmental impacts of nitrophenols enhances our knowledge of atmospheric chemistry and pollution, contributing to better air quality management strategies (Harrison et al., 2005).
Enzymatic Degradation of Organic Pollutants
Enzymes, in combination with redox mediators, have been explored for the degradation of recalcitrant organic pollutants. Such enzymatic approaches, potentially involving compounds with similar structures or reactivities as this compound, offer a promising solution for treating industrial wastewater and mitigating environmental pollution (Husain & Husain, 2007).
properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-5-8(11)4-7(6(2)13)10(16-3)9(5)12(14)15/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVZRENLZWGEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401215860 |
Source


|
| Record name | 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
685892-19-7 |
Source


|
| Record name | 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)












